1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a compound characterized by its unique structural features and potential applications in medicinal chemistry. Its systematic name reflects the presence of both a piperidine ring and a thiazole moiety, which are significant in various biological activities. The compound is recognized for its potential as a pharmacological agent, particularly in the context of developing new therapeutic drugs.
The compound's IUPAC name is derived from its molecular structure, which includes a piperidine ring substituted with a carboxylic acid and a thiazole group. The molecular formula is C₁₀H₁₄N₂O₂S, with a molecular weight of approximately 226.3 g/mol. It is cataloged under PubChem CID 16788972 and has been the subject of various synthetic and biological studies .
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is classified as an amino acid derivative, given the carboxylic acid functional group, which may contribute to its biological activity.
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid can be achieved through several methods, often involving multi-step reactions that include the formation of thiazole derivatives and subsequent coupling with piperidine.
Technical Details:
These methods have been documented in literature focusing on synthetic organic chemistry involving thiazole compounds .
The compound features a piperidine ring attached to a thiazole moiety at one position and a carboxylic acid group at another. The structural representation can be summarized as follows:
The arrangement of atoms contributes to its unique chemical properties and potential interactions within biological systems .
The compound's properties can be further elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid participates in various chemical reactions that highlight its reactivity:
Technical Details:
Reactions involving this compound are often explored in medicinal chemistry for developing new derivatives with enhanced biological activity .
The mechanism of action for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) studies could provide further insights into how structural modifications influence biological activity.
Relevant analyses such as melting point determination and solubility tests are crucial for characterizing this compound's physical properties .
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles in clinical settings, making it a compound of interest in drug discovery programs .
The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid (CAS 953720-57-5) relies on convergent strategies that assemble the piperidine and thiazole moieties prior to coupling. Two principal routes dominate the literature:
Route 1: Hantzsch Thiazole Formation on Pre-Functionalized PiperidineThis approach begins with N-protected piperidine-3-carboxylic acid (e.g., using tert-butoxycarbonyl (Boc) groups). Thioamide formation via coupling with thiocyanates or Lawesson’s reagent is followed by cyclization with α-haloketones. For example, reacting Boc-piperidine-3-carbothioamide with chloroacetone yields the Boc-protected thiazole intermediate. Acidic deprotection (trifluoroacetic acid) liberates the secondary amine for subsequent coupling [6] .
Route 2: Piperidine Coupling to Pre-Formed 4-Methylthiazole4-Methyl-2-aminothiazole is first synthesized via Hantzsch condensation of thiourea and chloroacetone. Selective alkylation at the thiazole nitrogen is then achieved using tert-butyl 3-(bromomethyl)piperidine-1-carboxylate under basic conditions (K₂CO₃, DMF). Acidic deprotection followed by carboxyl group deprotection (if esterified) yields the target compound [3] [6].
Optimization Insights:
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Intermediate | Cyclization Conditions | Overall Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Hantzsch on Piperidine | Boc-Piperidine-3-carbothioamide | Chloroacetone, EtOH, Δ, 12 h | 58 | 95 |
Chloroacetone, MW, 120°C, 0.5 h | 82 | 98 | ||
Pre-Formed Thiazole | 4-Methyl-2-aminothiazole | tBuO-Piperidine-Br, K₂CO₃, DMF | 65 | 97 |
The chiral center at piperidine C3 necessitates asymmetric synthesis or resolution for enantiopure 1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid. Two validated strategies exist:
Chiral Pool Derivation:Starting from enantiopure nipecotic acid [(R)- or (S)-piperidine-3-carboxylic acid], which is commercially sourced or obtained via resolution of racemates. Protection (e.g., ethyl ester formation), followed by nucleophilic aromatic substitution (SNAr) with 2-chloro-4-methylthiazole (CuI, K₃PO₄, DMSO, 100°C), affords the coupled product. Ester hydrolysis (NaOH/EtOH) yields the enantiopure target [4].
Diastereomeric Resolution:Racemic piperidine-3-carboxylic acid is treated with (2R,3R)-tartaric acid in methanol/water. Differential crystallization isolates the (R)-piperidine-(R,R)-tartrate salt ([α]D = +11.39°). The resolved (R)-piperidine is then coupled to the 4-methylthiazole moiety via SNAr as above. The same method applies for (S)-enantiomer isolation using (S,S)-tartrate [4].
Critical Parameters:
Late-stage diversification focuses on modifying the carboxylic acid (C3) or thiazole C4-methyl group:
Carboxylic Acid Functionalization:
Thiazole C4-Modification:
Coupling the sterically hindered piperidine C3-carboxyl group to amines or the thiazole nitrogen to functionalized piperidines presents key scalability hurdles:
Steric Hindrance Mitigation:
Minimizing Epimerization:
Process Optimization for N-Alkylation:
Table 2: Scalability Solutions for Key Bond-Forming Steps
Reaction Type | Challenge | Industrial Solution | Outcome |
---|---|---|---|
Piperidine-Thiazole SNAr | Slow kinetics | CuI (10 mol%), DMSO, 100°C, PTC | 95% yield in 4 h; >99% conversion |
Amide Coupling (C3) | Racemization | EDC/HOBt, -10°C, THF | 92% yield; 99% ee retained |
Esterification (C3) | Diester formation | SOCl₂, MeOH, 0°C, DMAP (0.1 eq) | 88% isolated yield; <1% diester |
Thiazole C4 Bromination | Overbromination | NBS (1.05 eq), AIBN, CCl₄, reflux | 91% yield; 97% selectivity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7